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Compound of Interest

Compound Name: Fluoxetine Succinamic Acid

Cat. No.: B195944 Get Quote

Technical Support Center: Fluoxetine
Formulation
Welcome to the technical support center for researchers, scientists, and drug development

professionals working with Fluoxetine. This resource provides troubleshooting guides and

frequently asked questions (FAQs) to address specific challenges encountered during

experimental work, with a focus on minimizing the formation of the process-related impurity,

Fluoxetine Succinamic Acid.

Frequently Asked Questions (FAQs)
Q1: What is Fluoxetine Succinamic Acid and how is it identified?

A1: Fluoxetine Succinamic Acid is a process-related impurity formed from a chemical

reaction between the active pharmaceutical ingredient (API), Fluoxetine, and a succinate-

containing excipient. It is identified by the chemical name 4-[Methyl[3-phenyl-3-[4-

(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic Acid and the CAS Number 1026723-45-

4. In pharmacopeial contexts, it is also known as Fluoxetine USP Related Compound C[1][2][3].

Its formation introduces an unwanted impurity into the drug product, which must be controlled

to meet regulatory specifications.

Q2: What is the primary cause of Fluoxetine Succinamic Acid formation?
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A2: The formation is a drug-excipient incompatibility. It is an amidation reaction where the

secondary amine group of the Fluoxetine molecule reacts with a succinate source, such as

succinic acid or its anhydride[4][5][6]. Succinic acid is sometimes used in formulations as a pH

modifier or to create co-crystals, but its presence can lead to this specific impurity under certain

conditions[5][7].

Q3: What manufacturing and storage conditions accelerate the formation of this impurity?

A3: The reaction is accelerated by conditions that increase molecular mobility and reaction

kinetics. Key factors include:

Elevated Temperature: Higher temperatures during processing (like drying) or storage

significantly increase the reaction rate[8][9][10].

Presence of Moisture/Humidity: Water can act as a catalyst and facilitate the interaction

between the solid-state reactants. High humidity can also promote the conversion of succinic

acid into the more reactive succinic anhydride at elevated temperatures[8][11][12].

Physical Contact: Intimate mixing and compaction of the drug and excipient during

processes like granulation and tableting increase the potential for interaction[12].

Q4: Are there any analytical challenges in detecting Fluoxetine Succinamic Acid?

A4: While standard reversed-phase HPLC methods are generally effective, challenges can

arise in achieving baseline separation from other related substances or degradants of

Fluoxetine. Method development should ensure specificity for Fluoxetine Succinamic Acid. A

gradient elution is often required to resolve the more polar impurity from the parent drug and

other less polar impurities. UV detection at a low wavelength, such as 215 nm, is typically used

for sensitive detection of both Fluoxetine and its related compounds[13].

Troubleshooting Guide: Minimizing Fluoxetine
Succinamic Acid
This guide provides a systematic approach to investigating and mitigating the formation of

Fluoxetine Succinamic Acid in your formulation.
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Issue: Unacceptable levels of Fluoxetine Succinamic
Acid detected in a stability batch.
Step 1: Confirm the Identity of the Impurity

Action: Use a validated, stability-indicating HPLC or UPLC method with a reference standard

for Fluoxetine Succinamic Acid (Fluoxetine USP Related Compound C) to confirm the

peak identity and quantification[1][14].

Rationale: Ensures that the correct impurity is being targeted for mitigation.

Step 2: Review Formulation Composition

Action: Scrutinize the excipient list. Is succinic acid, a succinate salt, or any excipient known

to contain succinate impurities present?

Rationale: To identify the source of the reactant. The primary mitigation strategy is often

source elimination[5][11].

Step 3: Analyze Manufacturing Process Parameters

Action: Review batch records for temperature and humidity data, particularly during high-

energy steps like wet granulation, drying, and compression.

Rationale: Elevated temperature and moisture are key drivers of this reaction. Identifying

excursions or high-risk steps is crucial.

Step 4: Implement Corrective and Preventive Actions (CAPA)
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Potential Root Cause Recommended Mitigation Strategy

Excipient Choice

Primary Strategy: Reformulate to replace

succinic acid with a non-reactive alternative.

Consider alternative pH modifiers or co-formers

that do not have reactive functional groups (e.g.,

citric acid, tartaric acid, though these should

also be carefully screened for compatibility)[5].

High Processing Temperature

Process Optimization: Lower the temperature

set points during drying or other heating steps.

Validate the new parameters to ensure they do

not negatively impact other critical quality

attributes like residual moisture or dissolution.

High Moisture Content

Moisture Control: Implement stricter controls on

relative humidity in processing areas. Reduce

the amount of water used during wet

granulation. Ensure excipients are stored in dry

conditions to minimize water absorption.

Drug-Excipient Proximity

Formulation Design: If replacing the excipient is

not feasible, consider creating a physical barrier

between the drug and the reactive excipient.

This can sometimes be achieved through multi-

layer tableting or by applying a separating layer

or coating to drug-loaded granules before they

are mixed with the problematic excipient[11].

Logical Workflow for Mitigation
The following diagram outlines the decision-making process for addressing the formation of

Fluoxetine Succinamic Acid.
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Impurity Detected:
Fluoxetine Succinamic Acid > Limit

1. Confirm Identity & Quantity
(Use USP Ref Std)

2. Review Formulation
(Identify Succinate Source)

Is a Succinate
Excipient Present?

3. Review Process Parameters
(Temp, Humidity, Time)

Yes

4. Identify Stress Factors
(e.g., High Drying Temp)

5. Implement CAPA

Option A:
Reformulate (Remove Succinate)

Option B:
Optimize Process (↓ Temp/RH)

Option C:
Redesign (e.g., Barrier Coat)

Impurity Controlled
Below Limit

Click to download full resolution via product page

Caption: Workflow for troubleshooting Fluoxetine Succinamic Acid formation.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b195944?utm_src=pdf-body-img
https://www.benchchem.com/product/b195944?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The rate of formation of Fluoxetine Succinamic Acid is highly dependent on temperature and

humidity. The following table provides representative data from a hypothetical 12-week

accelerated stability study (40°C) on a powder blend of Fluoxetine HCl and Succinic Acid (1:1

molar ratio) to illustrate these effects.

Table 1: Effect of Temperature and Relative Humidity (RH) on Impurity Formation

Time (Weeks) Condition
% Fluoxetine Succinamic
Acid (w/w)

Week 0 Baseline < 0.05%

Week 4 40°C / 25% RH 0.15%

Week 4 40°C / 75% RH 0.45%

Week 8 40°C / 25% RH 0.28%

Week 8 40°C / 75% RH 0.92%

Week 12 40°C / 25% RH 0.41%

Week 12 40°C / 75% RH 1.55%

Note: This data is illustrative

and demonstrates expected

trends. Actual degradation

rates will vary based on the

specific formulation, drug load,

and manufacturing process.

Experimental Protocols
Protocol 1: Drug-Excipient Compatibility (Forced
Degradation Study)
Objective: To evaluate the potential for Fluoxetine Succinamic Acid formation when

Fluoxetine HCl is formulated with succinic acid under accelerated conditions.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b195944?utm_src=pdf-body
https://www.benchchem.com/product/b195944?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Fluoxetine Hydrochloride API

Succinic Acid (Excipient Grade)

Microcrystalline Cellulose (as an inert filler)

Purified Water

Glass vials with inert stoppers

Procedure:

Prepare Blends:

Blend 1 (Test): Mix Fluoxetine HCl and Succinic Acid in a 1:1 weight ratio.

Blend 2 (Control): Mix Fluoxetine HCl and Microcrystalline Cellulose in a 1:1 weight ratio.

Sample Preparation:

Place 50 mg of each blend into separate glass vials.

For "wet" condition samples, add 10% w/w purified water (5 µL) and mix to distribute

evenly.

Leave "dry" condition samples as-is.

Loosely stopper the vials to allow for moisture exchange in humidity chambers.

Stress Conditions:

Place sets of "wet" and "dry" vials for both Test and Control blends into stability chambers

at 60°C / 75% RH.

Time Points:

Pull samples at T=0, 1 week, 2 weeks, and 4 weeks.
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Analysis:

At each time point, dissolve the entire content of a vial in a known volume of mobile phase

to achieve a target concentration of ~0.5 mg/mL of Fluoxetine.

Analyze the resulting solution by the HPLC method detailed in Protocol 2.

Calculate the % area of the Fluoxetine Succinamic Acid peak relative to the total peak

area.

Protocol 2: HPLC Method for Quantification of
Fluoxetine and Fluoxetine Succinamic Acid
Objective: To separate and quantify Fluoxetine and Fluoxetine Succinamic Acid in a drug

product or stability sample.
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Parameter Specification

Instrument
High-Performance Liquid Chromatograph with

UV Detector

Column
C18, 4.6 mm x 150 mm, 3.5 µm packing (e.g.,

Gemini-C18)[13]

Mobile Phase A
0.1% Triethylamine in Water, pH adjusted to 6.0

with Phosphoric Acid

Mobile Phase B Methanol

Gradient Program Time (min)

0.0

20.0

25.0

25.1

30.0

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection UV at 215 nm[13]

Injection Volume 10 µL

Run Time 30 minutes

Expected Retention
Fluoxetine Succinamic Acid: ~5-7 min;

Fluoxetine: ~12-15 min

Note: This is a representative method. Retention

times must be confirmed with reference

standards and the method must be fully

validated according to ICH Q2(R1) guidelines.

Visualizations
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Formation Pathway
The following diagram illustrates the chemical reaction responsible for the formation of

Fluoxetine Succinamic Acid.

Reactants

Product

Fluoxetine
(Secondary Amine)

Fluoxetine Succinamic Acid
(Amide Impurity)

 Amidation Reaction
 (+ Heat, Moisture)

Succinic Acid / Anhydride
(Carboxylic Acid Source)

Click to download full resolution via product page

Caption: Reaction pathway for the formation of the amide impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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